molecular formula C8H9BrN2O3 B13575485 (r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol

(r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol

Cat. No.: B13575485
M. Wt: 261.07 g/mol
InChI Key: WUEINPQYQVLXMM-ZETCQYMHSA-N
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Description

(R)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a phenyl ring substituted with bromo (4-position) and nitro (3-position) groups. This compound is characterized by its ethanolamine backbone, where the amino and hydroxyl groups are positioned on adjacent carbons. Such structural motifs are common in pharmaceutical intermediates, particularly in the synthesis of β-adrenergic agonists or other bioactive molecules requiring enantiomeric purity.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1

InChI Key

WUEINPQYQVLXMM-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a phenyl ring, followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of an alkene using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The nitration can be achieved using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure safety and efficiency. Electrochemical methods for bromination, which minimize waste and hazardous reagents, are also being explored .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.

    Substitution: Hydroxide ions, amines.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Research Findings and Data

Substituent Effects on Reactivity

  • Nitro vs. Benzyloxy : The nitro group (strong electron-withdrawing) increases electrophilicity at the phenyl ring, favoring nucleophilic aromatic substitution. In contrast, benzyloxy groups (electron-donating) stabilize intermediates, improving reaction yields .
  • Halogen Effects : Bromine’s bulkiness may hinder crystallization compared to fluorine, impacting purification processes .

Chromatographic Analysis

Pharmacopeial methods resolve structurally similar compounds, such as (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid, using reverse-phase HPLC. This suggests that the target compound’s analysis may require chiral stationary phases to separate enantiomers .

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